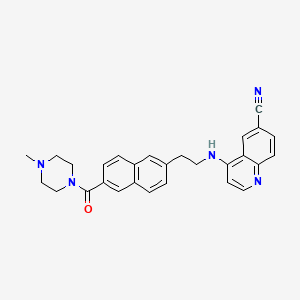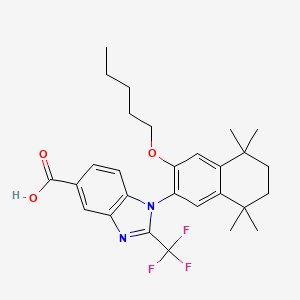
Senexin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Senexin C is a selective and orally active inhibitor of cyclin-dependent kinases 8 and 19. These kinases are part of the Mediator complex, a large multiprotein assembly that plays pivotal roles in regulating transcription by RNA polymerase II. Elevated expression of cyclin-dependent kinases 8 or 19 has been reported in many cancers, including melanoma, colorectal, breast, prostate, gastric, and pancreatic cancers .
Preparation Methods
Senexin C is synthesized through a series of chemical reactions starting from quinoline-6-carbonitrile derivatives. The synthetic route involves multiple steps, including the formation of key intermediates and their subsequent functionalization to achieve the final product. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control measures. The final product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Senexin C undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of this compound.
Reduction: Reduction reactions of this compound involve the use of reducing agents like sodium borohydride or lithium aluminum hydride. These reactions yield reduced forms of this compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Senexin C has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of cyclin-dependent kinases 8 and 19 in various biochemical pathways.
Biology: In biological research, this compound is used to investigate the effects of cyclin-dependent kinase inhibition on cell cycle regulation, gene expression, and cellular signaling pathways.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various cancers, including breast cancer, leukemia, and melanoma.
Mechanism of Action
Senexin C exerts its effects by selectively inhibiting the activity of cyclin-dependent kinases 8 and 19. These kinases are involved in the regulation of transcription by phosphorylating specific transcription factors and components of the Mediator complex. By inhibiting these kinases, this compound disrupts the transcriptional regulation of genes involved in cell proliferation, survival, and differentiation. This leads to the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Senexin C is part of a series of quinoline-based inhibitors of cyclin-dependent kinases 8 and 19. Similar compounds include Senexin A and Senexin B. Compared to these compounds, this compound exhibits higher potency, metabolic stability, and tumor-enrichment pharmacokinetic profile. The residence time of this compound binding to cyclin-dependent kinases 8 or 19 is 2−3 fold longer than that of Senexin B, suggesting a potential mechanism for the increased efficacy of this compound over Senexin B .
List of Similar Compounds
- Senexin A
- Senexin B
- BI-1347-derived PROTAC 4.48
This compound stands out due to its unique properties, including sustained target inhibition and highly tumor-enriched pharmacokinetics, making it a promising lead compound for cancer therapy .
Properties
Molecular Formula |
C28H27N5O |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
4-[2-[6-(4-methylpiperazine-1-carbonyl)naphthalen-2-yl]ethylamino]quinoline-6-carbonitrile |
InChI |
InChI=1S/C28H27N5O/c1-32-12-14-33(15-13-32)28(34)24-6-5-22-16-20(2-4-23(22)18-24)8-10-30-27-9-11-31-26-7-3-21(19-29)17-25(26)27/h2-7,9,11,16-18H,8,10,12-15H2,1H3,(H,30,31) |
InChI Key |
AFUHWZUYZJGVKM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=C(C=C3)CCNC4=C5C=C(C=CC5=NC=C4)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methanesulfonic acid;(2S)-2-[[4-[4-(trifluoromethyl)phenyl]phenyl]methylamino]propanamide](/img/structure/B10861179.png)


![(2S)-2-[6-(4-aminopiperidin-1-yl)-3,5-dicyano-4-ethylpyridin-2-yl]sulfanyl-2-phenylacetamide](/img/structure/B10861208.png)
![(2R)-2-[[2-(3,5-difluorophenyl)acetyl]amino]-N-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]propanamide](/img/structure/B10861219.png)


![2-[2-[2-[[4-(4-Tert-butylphenyl)-6-(oxolan-2-ylmethylamino)-1,3,5-triazin-2-yl]amino]ethoxy]ethoxy]ethylazanium;chloride](/img/structure/B10861253.png)
![(2R)-1-[5-(2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-7-ylsulfonyl)-1,3,4,6-tetrahydropyrrolo[3,4-c]pyrrol-2-yl]-2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)ethanone](/img/structure/B10861270.png)
![1H-Cycloprop[e]azulen-4-ol, decahydro-1,1,4,7-tetramethyl-, [1ar-(1aalpha,4alpha,4abeta,7alpha,7abeta,7balpha)]-](/img/structure/B10861275.png)


